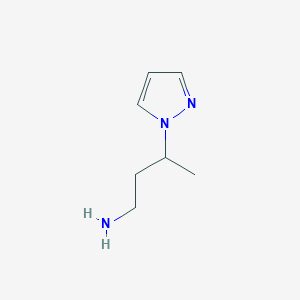

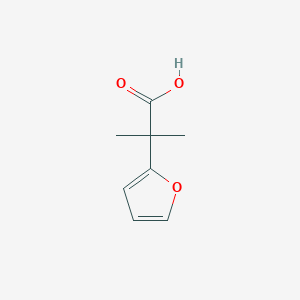

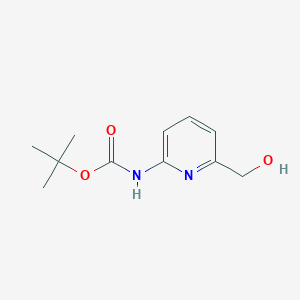

3-(1H-Pyrazol-1-YL)butan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(1H-Pyrazol-1-yl)butan-1-amine is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using an L-proline-catalyzed, on-water four-component domino reaction, which is an efficient method to generate densely functionalized compounds . Another example is the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, which was accomplished through a solvent-free condensation/reduction reaction sequence, highlighting the operational ease and efficiency of the process .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex and diverse. For example, the X-ray crystal structure of a pyrazolotriazepine derivative was reported, providing insights into the three-dimensional arrangement of atoms within the molecule . Additionally, the asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) was found to display higher crystallographic symmetry than its molecular symmetry, which is significant for understanding its solid-state properties .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. N-Amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid resulted in good regiochemical control, leading to the formation of 1,5-diaminopyrazole . The reactivity of pyrazole derivatives with different electrophiles can lead to a range of products, including pyrazolo[1,5-b]1,2,4-triazoles and pyrazolo[1,5-b]1,2,4-triazines, which have applications in fields such as photography and medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the ligand L1 and its ZnCl2 complex exhibit a significant difference in melting and solidification points, indicative of supercooling behavior. The complex also shows a phase transition from a single crystal to a birefringent fluid at high temperatures . The photoluminescence properties of these compounds are also noteworthy, with both the ligand and complex showing aggregation-induced emission behavior .

科学的研究の応用

Synthesis and Characterization :

Pyrazole derivatives, including those similar to 3-(1H-Pyrazol-1-YL)butan-1-amine, have been synthesized and characterized for their structural properties. Studies have focused on understanding their crystal structures and theoretical physical and chemical properties (Titi et al., 2020).

Research on the synthesis of 3-Hydroxy-1H-pyrazoles and their derivatives has shown potential in producing compounds with biological effects such as protection against thromboembolism and improvement of blood flow (Dorn & Ozegowski, 1998).

Biological and Medicinal Applications :

Pyrazole derivatives have been evaluated for their antioxidant properties. Some compounds showed significant activities, suggesting potential use in pharmaceutical applications (El‐Mekabaty et al., 2016).

Compounds with pyrazole core structures have been studied for their cytotoxic properties against tumor cell lines, indicating potential applications in cancer therapy (Kodadi et al., 2007).

Material Science and Catalysis :

Pyrazolylamine derivatives have been used to create zinc(II) complexes, which showed effectiveness as catalysts in copolymerization processes, particularly for creating poly(cyclohexene carbonate) (Matiwane et al., 2020).

Studies have also been conducted on the reactivity of pyrazole derivatives, exploring their potential in various chemical reactions, which is crucial for the development of new materials and pharmaceuticals (Mironovich & Shcherbinin, 2014).

Safety And Hazards

将来の方向性

Pyrazole-based ligands, such as 3-(1H-Pyrazol-1-YL)butan-1-amine, can be used as a model for further developments in catalytic processes relating to catecholase activity . They have a wide range of applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

特性

IUPAC Name |

3-pyrazol-1-ylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(3-4-8)10-6-2-5-9-10/h2,5-7H,3-4,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHMSQXNAIPBGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1C=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Pyrazol-1-YL)butan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)